molecular formula C24H18N4OS B11614610 (5Z)-2-amino-4,6-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

(5Z)-2-amino-4,6-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No.: B11614610
M. Wt: 410.5 g/mol
InChI Key: JCUYABSMZSTIAW-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-amino-4,6-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-4,6-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a cyclopenta[b]pyridine derivative, which is then functionalized through a series of steps involving nitrile and amino group introductions, followed by the addition of the furan and sulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-4,6-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(5Z)-2-amino-4,6-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-2-amino-4,6-dimethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C24H18N4OS

Molecular Weight

410.5 g/mol

IUPAC Name

(5Z)-2-amino-4,6-dimethyl-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]cyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C24H18N4OS/c1-13-4-7-17(8-5-13)30-21-9-6-16(29-21)10-18-14(2)19(11-25)23-22(18)15(3)20(12-26)24(27)28-23/h4-10H,1-3H3,(H2,27,28)/b18-10-

InChI Key

JCUYABSMZSTIAW-ZDLGFXPLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.